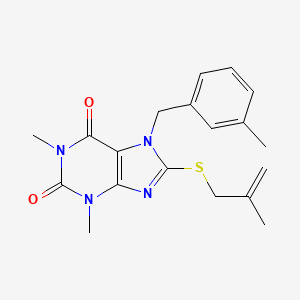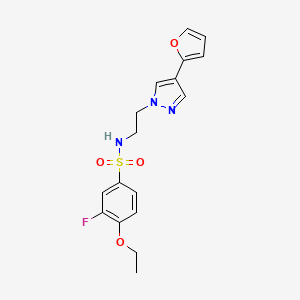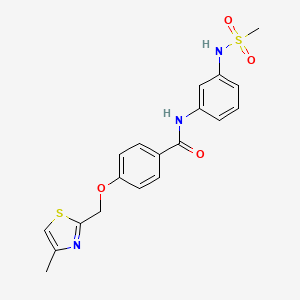
(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of complex molecular structures, such as "(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone", is pivotal in understanding the interactions and functionalities of novel compounds within chemical and pharmaceutical sciences. These compounds are synthesized and analyzed through various techniques to ascertain their molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of complex molecules involves multi-step reactions to achieve the desired product. For instance, the synthesis of related compounds often includes substitution reactions, as well as characterization through spectroscopic methods and X-ray diffraction studies to confirm the structures (Huang et al., 2021).
Molecular Structure Analysis
Determining the molecular structure is crucial for understanding the compound's functionality. Crystal and molecular structure analyses, including spectroscopic characterization and X-ray diffraction (XRD) studies, are employed to elucidate the geometrical parameters and molecular conformation (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical properties of such molecules are explored through their reactivity with other chemicals, which is instrumental in determining their potential applications. This includes studying their reactions with nucleophiles and the formation of various derivatives that may have significant biological activities (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are assessed to better understand the compound's behavior under different conditions. Such analyses contribute to the compound's application in synthesis and formulation processes.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and interactions with various chemical entities. This includes studies on the compound's spectroscopic properties, molecular electrostatic potential, and frontier molecular orbitals to assess its electronic structure and potential chemical reactivity (Al-Ansari, 2016).
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-22-16-14(8-5-9-18-16)17(20)19-10-11-21-15(12-19)13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLAPUKZMMMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)


![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)
![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)
![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)


![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)